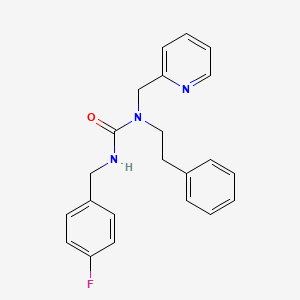

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCVVJWDZADCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide. The azide is then reduced to the corresponding amine using hydrogenation or other reducing agents.

Preparation of the Pyridin-2-ylmethyl Intermediate: The pyridin-2-ylmethyl intermediate can be synthesized by reacting pyridine-2-carboxaldehyde with a suitable reducing agent, such as sodium borohydride, to form pyridin-2-ylmethanol. This intermediate is then converted to pyridin-2-ylmethyl chloride using thionyl chloride.

Coupling Reaction: The final step involves the coupling of the fluorobenzyl amine, phenethyl isocyanate, and pyridin-2-ylmethyl chloride in the presence of a base, such as triethylamine, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted derivatives with various nucleophilic groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has diverse applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology: It serves as a probe in biochemical studies to investigate the role of fluorinated compounds in biological systems.

Medicine: The compound is explored for its potential pharmacological properties, including its use as a lead compound in drug discovery.

Industry: It is utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. The compound may modulate the activity of enzymes or receptors by inhibiting or activating their functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea] (Pimavanserin)

Key Structural Differences :

- Core Structure : Both compounds share a urea backbone and a 4-fluorobenzyl group. However, pimavanserin incorporates a 1-methylpiperidin-4-yl group and a 4-(2-methylpropoxy)benzyl substituent, whereas the target compound uses phenethyl and pyridin-2-ylmethyl groups.

- Pharmacological Profile: Pimavanserin (ACP-103): A selective serotonin 5-HT2A inverse agonist/antagonist approved for treating psychosis in Parkinson’s disease and schizophrenia. Its piperidine and alkoxybenzyl groups enhance blood-brain barrier penetration and receptor specificity . Target Compound: The phenethyl and pyridinylmethyl groups may favor peripheral activity or interactions with non-neurological targets (e.g., kinases or plant signaling pathways), though clinical data are lacking.

Table 1: Structural and Functional Comparison

1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)

Key Structural Differences :

- Core Structure : Both compounds feature a pyridin-2-ylmethyl group attached to urea. However, 2PU-3 substitutes the remaining urea nitrogen with a 4-chlorophenyl group, unlike the target compound’s 4-fluorobenzyl and phenethyl groups.

- Biological Role: 2PU-3: A cytokinin-like compound used in plant biology to regulate cell division and senescence. The chlorophenyl group may enhance stability in plant tissues .

Table 2: Substituent-Driven Activity Comparison

| Compound | Key Substituents | Primary Application |

|---|---|---|

| Target Compound | 4-Fluorobenzyl, phenethyl, pyridinyl | Undefined (hypothesized mammalian targets) |

| 2PU-3 | 4-Chlorophenyl, pyridinyl | Plant cytokinin activity |

General Trends in Urea-Based Compounds

- Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound may confer metabolic stability compared to 2PU-3’s chlorophenyl group, as fluorine’s electronegativity and small atomic radius reduce oxidative degradation.

- Phenethyl vs. Piperidine/Alkoxy Groups : Phenethyl’s aromaticity and flexibility contrast with pimavanserin’s rigid piperidine and alkoxy groups, likely altering target selectivity and pharmacokinetics.

Biologische Aktivität

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, with the CAS number 1286717-43-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22FN3O

- Molecular Weight : 363.4 g/mol

- Structure : The compound features a urea functional group linked to a phenethyl and pyridine moiety, with a fluorobenzyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor for various biological targets. The following sections summarize key findings from recent studies.

1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

A study by demonstrated that certain phenyl urea derivatives exhibit significant inhibitory activity against IDO1, an enzyme involved in tryptophan metabolism and immune regulation. The specific structure of this compound suggests it may also possess similar inhibitory properties due to the presence of the urea moiety.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the substituents on the phenyl ring significantly affect biological activity. For example, compounds with electron-withdrawing groups such as halogens at specific positions showed enhanced IDO1 inhibition . This suggests that the fluorine atom in this compound could enhance its inhibitory potential compared to non-fluorinated analogs.

Pharmacodynamics and Mechanisms

The pharmacodynamics of this compound have not been extensively studied; however, derivatives with similar structures have been shown to interact with critical active site residues in target enzymes through hydrogen bonding and hydrophobic interactions . Understanding these interactions is vital for predicting the efficacy of this compound in therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Q. How can target engagement be validated in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.